(4-Fluoro-2-methylphenyl) 2,2-difluoroacetate
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Overview
Description
(4-Fluoro-2-methylphenyl) 2,2-difluoroacetate is an organic compound that features a phenyl ring substituted with a fluoro group at the 4-position and a methyl group at the 2-position, along with a 2,2-difluoroacetate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methylphenyl) 2,2-difluoroacetate typically involves the esterification of 4-fluoro-2-methylphenol with 2,2-difluoroacetic acid or its derivatives. One common method is the reaction of 4-fluoro-2-methylphenol with 2,2-difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-2-methylphenyl) 2,2-difluoroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro group on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Substituted phenyl derivatives.
Hydrolysis: 4-Fluoro-2-methylphenol and 2,2-difluoroacetic acid.
Oxidation: 4-Fluoro-2-carboxyphenyl 2,2-difluoroacetate.
Scientific Research Applications
(4-Fluoro-2-methylphenyl) 2,2-difluoroacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, especially those targeting specific enzymes or receptors.
Agrochemicals: Utilized in the synthesis of herbicides and pesticides.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-2-methylphenyl) 2,2-difluoroacetate depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluoro and difluoro groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: A precursor in the synthesis of (4-Fluoro-2-methylphenyl) 2,2-difluoroacetate.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another compound with similar functional groups but different reactivity and applications.
Uniqueness
This compound is unique due to the combination of its fluoro and difluoro groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H7F3O2 |
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Molecular Weight |
204.15 g/mol |
IUPAC Name |
(4-fluoro-2-methylphenyl) 2,2-difluoroacetate |
InChI |
InChI=1S/C9H7F3O2/c1-5-4-6(10)2-3-7(5)14-9(13)8(11)12/h2-4,8H,1H3 |
InChI Key |
JZFICBOZDSSCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(=O)C(F)F |
Origin of Product |
United States |
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